molecular formula C6H8N4O B141128 4,6-Dimethyl-1,2,3-triazine-5-carboxamide CAS No. 135659-91-5

4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Cat. No. B141128
M. Wt: 152.15 g/mol
InChI Key: HAIFELFOOJUFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Dimethyl-1,2,3-triazine-5-carboxamide” is a compound that belongs to the class of triazines . Triazines are heterocyclic compounds that contain three nitrogen atoms in their structure . They have been widely used in the synthesis of various heterocyclic compounds and have shown a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of similar triazine derivatives has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-1,2,3-triazine-5-carboxamide” can be inferred from its IUPAC name. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Two of the carbon atoms are substituted with methyl groups, and one of the nitrogen atoms is substituted with a carboxamide group .


Chemical Reactions Analysis

Triazine derivatives have been known to undergo various chemical reactions. For example, they can react with hydrazonoyl halides to form a variety of heterocyclic compounds . They can also react with carboxylic acids to form amides .

Future Directions

The future directions for the research on “4,6-Dimethyl-1,2,3-triazine-5-carboxamide” could include further exploration of its biological activities and potential applications in medicine. Additionally, more studies could be conducted to investigate its synthesis and chemical reactions .

properties

IUPAC Name

4,6-dimethyltriazine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-3-5(6(7)11)4(2)9-10-8-3/h1-2H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIFELFOOJUFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=N1)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-1,2,3-triazine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.